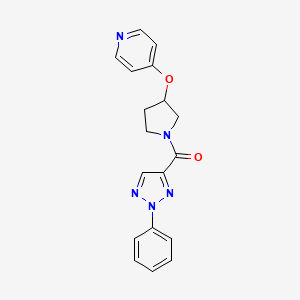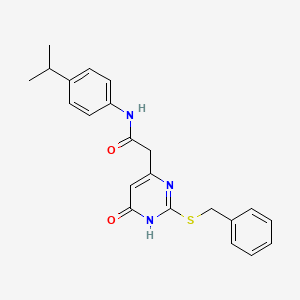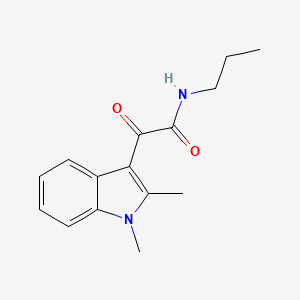
2-(1,2-dimethylindol-3-yl)-2-oxo-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(1,2-dimethylindol-3-yl)-2-oxo-N-propylacetamide” is a type of indole derivative. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process for two principal reasons: (i) Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades; (ii) indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .作用机制
The mechanism of action of DPI is not fully understood, but it is believed to involve the inhibition of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS). ROS are known to play a role in the development and progression of cancer. By inhibiting NADPH oxidase, DPI may reduce the levels of ROS and prevent cancer cell growth.
Biochemical and physiological effects
DPI has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, DPI has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. DPI has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using DPI in lab experiments is its ability to inhibit the growth of cancer cells without affecting normal cells. This makes it a potential candidate for cancer therapy with fewer side effects than traditional chemotherapy. However, one of the limitations of using DPI in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on DPI. One direction is to develop more efficient methods for synthesizing DPI. Another direction is to further investigate the mechanism of action of DPI and its potential applications in cancer therapy, inflammatory diseases, and neurodegenerative diseases. Additionally, researchers may explore the use of DPI in combination with other compounds to enhance its therapeutic effects. Overall, DPI has shown great potential in scientific research, and further investigation may lead to the development of new therapies for various diseases.
合成方法
Several methods have been used to synthesize DPI, including the reaction of 1,2-dimethylindole-3-carboxaldehyde with N-propylacetamide in the presence of a catalyst such as trifluoroacetic acid. Other methods include the reaction of 1,2-dimethylindole-3-carboxaldehyde with N-propylamine followed by the addition of acetic anhydride. The synthesis of DPI is a complex process that requires expertise and specialized equipment.
科学研究应用
DPI has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DPI is in the field of cancer research. DPI has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, DPI has been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-9-16-15(19)14(18)13-10(2)17(3)12-8-6-5-7-11(12)13/h5-8H,4,9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPZKIDQQFWEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

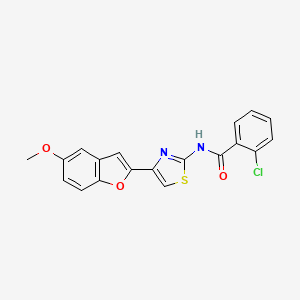
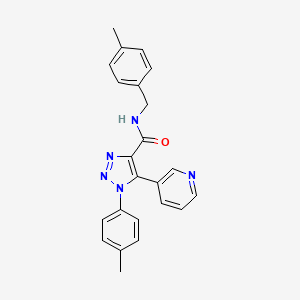
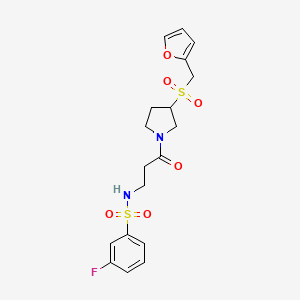

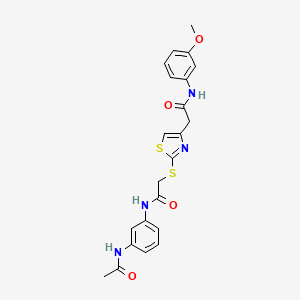
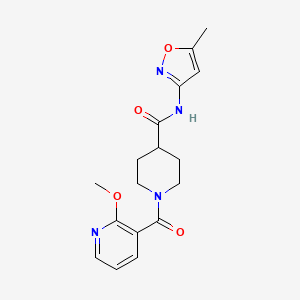
![N-(2,4-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2785741.png)
![3-[Cyclopropylmethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2785742.png)


